11-Hdohe

Beschreibung

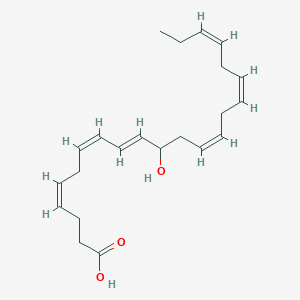

Structure

3D Structure

Eigenschaften

CAS-Nummer |

87018-59-5 |

|---|---|

Molekularformel |

C22H32O3 |

Molekulargewicht |

344.5 g/mol |

IUPAC-Name |

(4Z,7E,9E,13Z,16Z,19Z)-11-hydroxydocosa-4,7,9,13,16,19-hexaenoic acid |

InChI |

InChI=1S/C22H32O3/c1-2-3-4-5-6-7-9-12-15-18-21(23)19-16-13-10-8-11-14-17-20-22(24)25/h3-4,6-7,10-16,19,21,23H,2,5,8-9,17-18,20H2,1H3,(H,24,25)/b4-3-,7-6-,13-10+,14-11-,15-12-,19-16+ |

InChI-Schlüssel |

LTERDCBCHFKFRI-KEFMQFBKSA-N |

SMILES |

CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O |

Isomerische SMILES |

CC/C=C\C/C=C\C/C=C\CC(/C=C/C=C/C/C=C\CCC(=O)O)O |

Kanonische SMILES |

CCC=CCC=CCC=CCC(C=CC=CCC=CCCC(=O)O)O |

Synonyme |

11-hydroxy Docosahexaenoic Acid |

Herkunft des Produkts |

United States |

Biogenesis and Metabolic Pathways of 11 Hdohe

Docosahexaenoic Acid (DHA) as the Primary Biosynthetic Precursor

Docosahexaenoic acid (DHA) is a long-chain omega-3 polyunsaturated fatty acid (PUFA) that serves as the primary precursor for the biosynthesis of 11-HDoHE and other hydroxydocosahexaenoic acids (HDoHEs). DHA is abundant in the brain, retina, and spermatozoa, and its metabolism yields a variety of bioactive lipid mediators. lipidmaps.orgnih.gov DHA contains six double bonds, making it susceptible to enzymatic and non-enzymatic oxidation. plos.org

Enzymatic Synthesis Pathways

The enzymatic conversion of DHA to 11-HDoHE involves several enzyme families, primarily lipoxygenases (LOXs), and to a lesser extent, cyclooxygenases (COXs) and cytochrome P450 (CYP450) enzymes. plos.orgresearchgate.net

Lipoxygenase (LOX)-Dependent Formation

Lipoxygenases are a family of non-heme iron-containing dioxygenases that catalyze the stereospecific addition of molecular oxygen to PUFAs. frontiersin.orgglpbio.com Different LOX isoforms are involved in the production of various HDoHE isomers from DHA. plos.org

Platelet-type 12-lipoxygenase (12-LOX), also known as ALOX12, is an isoform predominantly expressed in platelets and megakaryocytes. glpbio.comfrontiersin.org While 12-LOX is known to metabolize several PUFAs, including arachidonic acid (AA), eicosapentaenoic acid (EPA), and alpha-linolenic acid (ALA), it also utilizes DHA as a substrate. frontiersin.org Studies have shown that 12-LOX can generate 11(S)-HDoHE from DHA. plos.orgnih.govresearchgate.net In incubations with 12-LOX, DHA is converted into two primary metabolites: 14-HDoHE, which is the major product (approximately 66%), and 11-HDoHE, which is the minor product (approximately 33%). frontiersin.org This indicates a degree of regioselectivity of 12-LOX towards DHA, leading to hydroxylation at both the C-11 and C-14 positions.

Besides 12-LOX, other lipoxygenase isoforms can also contribute to the formation of different HDoHE isomers from DHA. For instance, 5-lipoxygenase (5-LOX) converts DHA into 4S-HDoHE and 7(S)-HDoHE, with 4S-HDoHE being the major isomer produced by this enzyme. plos.orgnih.gov 15-lipoxygenase (15-LOX), particularly human 15-LOX type I (ALOX15), converts DHA to 17(S)-hydroperoxy-DHA (17(S)-HpDoHE), which is then reduced to 17S-HDoHE. frontiersin.orgaai.org 17S-HDoHE is a precursor for the D-series resolvins and protectins. nih.govaai.orgphysiology.org While 11-HDoHE is primarily associated with 12-LOX activity, the broader family of LOX enzymes collectively contributes to the diverse profile of HDoHE isomers observed in biological systems.

Cyclooxygenase (COX)-Mediated Contributions to HDoHE Family

Cyclooxygenase enzymes, particularly COX-2, are primarily known for their role in the metabolism of arachidonic acid into prostaglandins (B1171923) and thromboxanes. However, COX-2 can also metabolize omega-3 fatty acids like DHA. nih.govscispace.com COX-2 converts DHA into hydroxy-DHA derivatives. nih.govscispace.com In the presence of aspirin, acetylated COX-2 produces 17(R)-hydroperoxy-DHA (17(R)-HpDoHE), which is then reduced to 17(R)-HDoHE. plos.orgaai.org This 17(R)-HDoHE is a precursor for aspirin-triggered D-series resolvins. aai.org While COX activity is mainly linked to the production of 13-HDoHE and 17-HDoHE from DHA, its contribution to the formation of 11-HDoHE specifically is less prominent compared to LOX pathways. plos.orgnih.govscispace.com

Cytochrome P450 (CYP450) Monooxygenase Involvement

Here is a summary of enzymatic pathways and their associated HDoHE isomers:

| Enzyme Family | Primary HDoHE Isomers Produced from DHA | Notes |

| Lipoxygenase (LOX) | 11-HDoHE, 14-HDoHE, 4S-HDoHE, 7(S)-HDoHE, 17S-HDoHE | 12-LOX produces 11-HDoHE (minor) and 14-HDoHE (major). frontiersin.org 5-LOX produces 4S-HDoHE (major) and 7(S)-HDoHE. plos.orgnih.gov 15-LOX produces 17S-HDoHE. frontiersin.orgaai.org |

| Cyclooxygenase (COX) | 13-HDoHE, 17(R)-HDoHE | Primarily COX-2. 17(R)-HDoHE is aspirin-triggered. plos.orgaai.orgnih.govscispace.com |

| Cytochrome P450 (CYP450) | 21-HDoHE, 22-HDoHE, 10-HDoHE | Involved in ω/(ω-1)-hydroxylation and epoxidation. plos.orgif-pan.krakow.plnih.govvulcanchem.com |

This table summarizes the known enzymatic pathways involved in the formation of various HDoHE isomers from DHA, highlighting the specific enzymes and the positional isomers they primarily generate.

Non-Enzymatic Generation Mechanisms

Beyond enzymatic transformations, 11-HDoHE can also be generated through non-enzymatic processes, primarily involving the autooxidation of DHA and reactions driven by reactive oxygen species (ROS). researchgate.netnih.govglpbio.com These mechanisms are particularly relevant under conditions of oxidative stress.

Autoxidation Processes of DHA

Autoxidation is a spontaneous, non-enzymatic process involving the reaction of lipids with molecular oxygen. DHA, with its six double bonds, is highly susceptible to autoxidation. This process typically involves a free radical chain reaction initiated by the abstraction of a hydrogen atom from a bis-allylic carbon, followed by the addition of oxygen to form a peroxyl radical. glpbio.comcaymanchem.com Rearrangement and further reactions of these radicals can lead to the formation of various hydroperoxy and hydroxy fatty acids, including 11-HDoHE. glpbio.comcaymanchem.com Studies have demonstrated that (±)11-HDHA, the racemic mixture including 11-HDoHE, is an autoxidation product of DHA in vitro. glpbio.comcaymanchem.com

Reactive Oxygen Species (ROS)-Driven Formation

Reactive oxygen species (ROS), such as superoxide (B77818) radicals, hydrogen peroxide, and hydroxyl radicals, can also initiate lipid peroxidation of DHA, leading to the formation of 11-HDoHE. researchgate.net ROS can directly abstract hydrogen atoms from DHA or interact with lipid radicals formed during autoxidation, propagating the chain reaction. researchgate.netresearchgate.net This ROS-driven oxidation contributes to the pool of HDoHE isomers, particularly under conditions of increased oxidative stress. researchgate.netscbt.com

Stereochemical Aspects of 11-HDoHE Formation (e.g., 11(S)-HDoHE)

Enzymatic pathways typically produce stereospecific isomers of HDoHEs. For example, certain lipoxygenases can metabolize DHA to 11(S)-HDoHE. caymanchem.com Human platelets and canine retina have been shown to produce 11(S)-HDHA from DHA. caymanchem.com In contrast, non-enzymatic autoxidation and ROS-driven mechanisms tend to produce racemic mixtures, containing both the (R) and (S) stereoisomers of 11-HDoHE, often referred to as (±)11-HDHA. glpbio.comcaymanchem.com The stereochemistry of 11-HDoHE can be crucial for its biological activity and further metabolic conversions.

Downstream Metabolic Conversions and Derivative Formation

11-HDoHE can undergo further metabolic transformations, serving as a precursor for other bioactive lipid mediators or being subject to further oxidation or conjugation.

Pathways to Resolvins and Protectins

While 11-HDoHE itself is a monohydroxy fatty acid, other HDoHE isomers, particularly 17-HDoHE, are recognized precursors for specialized pro-resolving mediators (SPMs) such as D-series resolvins and protectins. frontiersin.orgnih.gov The biosynthesis of these mediators involves multi-step enzymatic pathways initiated by lipoxygenases. For instance, 17S-H(p)DHA, a hydroperoxy precursor derived from DHA, is metabolized into 17S-HDHA, which can then be further converted into D-series resolvins and protectin D1 (PD1). frontiersin.orgnih.govresearchgate.netresearchgate.net Although 11-HDoHE is not a direct intermediate in the canonical pathways leading to the well-established D-series resolvins and protectins derived from 17-HDoHE, the broader metabolic network of DHA-derived mediators is still an area of active research, and potential indirect or alternative pathways involving 11-HDoHE cannot be entirely excluded.

Further Hydroxylation and Epoxidation Products

11-HDoHE, like other fatty acids, can be subject to further enzymatic modifications, including additional hydroxylation or epoxidation. Enzymes like cytochrome P450 monooxygenases can catalyze the epoxidation of double bonds or hydroxylation at various positions on fatty acid chains. frontiersin.orgresearchgate.net While specific downstream products of 11-HDoHE through these pathways are not as extensively characterized as those of other DHA metabolites, it is plausible that further enzymatic action could lead to the formation of dihydroxy- or epoxy-hydroxy-docosahexaenoic acids derived from 11-HDoHE. Such conversions would contribute to the structural diversity of oxylipins derived from DHA.

Data Table: Selected HDoHE Isomers and Detection Information

| HDoHE Isomer | m/z (Quantitative Transition) | Retention Time (min) | PubChem CID |

| 10-HDoHE | 343.10 → 153.10 | 6.84 | 11537494 |

| 11-HDoHE | 343.3 → 149.2 | 6.95 | 11631564 |

| 13-HDoHE | 343.2 → 193.2 | 6.58 | 11559259 |

| 14-HDoHE | 343.2 → 205.2 | 6.71 | 11566378 |

| 16-HDoHE | 343.2 → 233.2 | 6.36 | 11595378 |

| 17-HDoHE | 343.2 → 273.2 | 6.46 | 6439179 |

| 20-HDoHE | 343.2 → 241.10 | 5.95 | 16061143 |

Note: Data compiled from various sources and may represent different analytical methods and sample types. researchgate.netmitoproteome.orgmdpi.comnih.govsickkids.ca

Molecular and Cellular Mechanisms Regulated by 11 Hdohe

Modulation of Cellular Signaling Cascades

11-HDoHE, like its parent compound DHA, can influence intracellular signaling pathways that govern cellular responses. While the precise mechanisms for 11-HDoHE are still under investigation, the actions of DHA and related metabolites provide a framework for its potential signaling roles.

Impact on MAPK Phosphorylation

The direct impact of 11-HDoHE on the phosphorylation of Mitogen-Activated Protein Kinases (MAPK) is not yet extensively detailed in scientific literature. However, the metabolic precursor, DHA, is known to modulate signaling cascades that can influence MAPK pathways. For instance, DHA enrichment in neuronal membranes facilitates the activation of key kinases such as Raf-1, an upstream regulator of the MAPK/ERK pathway. mdpi.com This activation is linked to promoting neuronal survival. mdpi.com The ability of DHA to influence such fundamental signaling components suggests that its metabolites, including 11-HDoHE, may possess similar or related modulatory capabilities, although specific research is required to confirm a direct link between 11-HDoHE and MAPK phosphorylation.

Interactions with G-Protein Coupled Receptors (GPCRs)

G-Protein Coupled Receptors (GPCRs) are a vast family of cell surface receptors that respond to a wide variety of external signals, triggering intracellular responses through G-protein activation. youtube.com Many lipid mediators exert their effects by binding to specific GPCRs.

The parent compound, DHA, is known to interact with GPCRs; for example, it can activate GPR120, a lipid-sensing receptor expressed in macrophages, leading to anti-inflammatory effects. nih.gov Furthermore, other DHA derivatives, such as synaptamide, bind to specific GPCRs like GPR110 to promote neurogenesis. nih.gov While more complex di- and tri-hydroxy derivatives of fatty acids are reported to signal via GPCRs, the specific receptor target for the monohydroxy derivative 11-HDoHE has not been definitively identified. pnas.org The established role of the broader family of DHA-derived mediators in GPCR signaling suggests this is a probable, though currently unconfirmed, mechanism of action for 11-HDoHE.

Influence on Enzymatic Activities within Biological Systems

11-HDoHE has been shown to directly modulate the activity of enzymes and related processes involved in key physiological functions, particularly in the contexts of platelet function and smooth muscle tone.

Inhibition of Platelet Aggregation-Associated Mechanisms

11-HDoHE demonstrates significant inhibitory effects on platelet activation and aggregation. nih.gov Research has shown that 11-HDoHE can attenuate human platelet aggregation induced by agonists like collagen and low concentrations of thrombin. nih.gov This inhibitory action is mediated through specific molecular mechanisms, including the inhibition of integrin αIIbβ3 activation and a reduction in α-granule secretion upon platelet stimulation. nih.gov The activation of integrin αIIbβ3 is a critical step in the final common pathway of platelet aggregation. nih.gov Additionally, 11(S)-HDoHE has been identified as an inhibitor of platelet aggregation induced by the thromboxane (B8750289) A2 mimetic, U-46619. caymanchem.com

| Mechanism | Effect of 11-HDoHE | Inducing Agent | Reported IC₅₀ Value | Source |

|---|---|---|---|---|

| Platelet Aggregation | Attenuation | Collagen | Not Specified | nih.gov |

| Platelet Aggregation | Attenuation | Thrombin (low conc.) | Not Specified | nih.gov |

| Integrin αIIbβ3 Activation | Inhibition | Convulxin | Not Specified | nih.gov |

| α-Granule Secretion | Decrease | Convulxin | Not Specified | nih.gov |

| Platelet Aggregation | Inhibition | U-46619 | ~50 µM | caymanchem.com |

Modulation of Smooth Muscle Contraction Pathways

11-HDoHE exhibits complex, tissue-specific effects on smooth muscle contraction. Studies have found that it can induce a weak contraction in airway smooth muscle preparations. nih.gov Conversely, and more potently, it acts as an antagonist to the contractile effects of the thromboxane-agonist U46619, particularly in vascular smooth muscle. caymanchem.comnih.gov This suggests a role for 11-HDoHE in regulating vascular tone by opposing thromboxane-mediated vasoconstriction. nih.gov

| Tissue Type | Agonist | Effect of 11(S)-HDoHE | Reported IC₅₀ Value | Source |

|---|---|---|---|---|

| Airway Smooth Muscle (Guinea Pig) | Endogenous | Weak Contraction | Not Applicable | nih.gov |

| Vascular Smooth Muscle (Rabbit Aorta) | U-46619 | Inhibition of Contraction | ~4.7 µM | caymanchem.com |

| Vascular Smooth Muscle (Rat Aorta) | U-46619 | Inhibition of Contraction | ~7.5 µM | caymanchem.com |

Regulation of Gene Expression Profiles

The influence of 11-HDoHE on gene expression is an emerging area of research. Its precursor, DHA, and related lipid mediators are known to regulate the expression of various genes, often by interacting with nuclear receptors that function as transcription factors.

One key mechanism through which related lipids act is the activation of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), which can dampen the expression of pro-inflammatory genes such as Il6 and Il1b. pnas.org While this has been shown for the general class of 12/15-LOX derived lipids, the specific role of 11-HDoHE in this process requires further elucidation. pnas.org

Studies on the parent compound DHA provide insight into the potential genetic pathways that 11-HDoHE might influence. For example, DHA has been shown to suppress the expression of genes involved in cholesterol synthesis and inflammatory signaling in macrophages following stimulation with lipopolysaccharide (LPS). nih.gov In monocytes, DHA can alter the expression of genes associated with cell adhesion and migration, which is predicted to decrease the adhesion process critical in atherosclerosis. doi.org These findings suggest that 11-HDoHE may also participate in the transcriptional regulation of genes involved in inflammation, lipid metabolism, and cellular adhesion.

| Cell Type | Condition | Regulated Genes/Pathways | Overall Effect | Source |

|---|---|---|---|---|

| Macrophages | LPS Stimulation | Genes in cholesterol synthesis (Cyp51, Hmgcs, Hmgcr, Ldlr) | Suppression | nih.gov |

| Macrophages | Basal State | Genes in metal homeostasis (Mt1, Mt2, Ftl1) | Upregulation | nih.gov |

| Monocytes | Basal State | Genes associated with cell adhesion and migration | Modulation leading to decreased adhesion | doi.org |

Physiological and Pathophysiological Roles of 11 Hdohe

Presence and Levels in Biological Tissues and Fluids

The distribution and concentration of 11-HDoHE in various biological compartments are indicative of its localized synthesis and systemic transport, highlighting its potential roles in both targeted and widespread physiological functions.

Docosahexaenoic acid (DHA), the precursor to 11-HDoHE, is highly enriched in the brain and retina, suggesting that these tissues are primary sites for the production and activity of its derivatives. mdpi.com In the brain, DHA is a major structural component of neuronal membranes, particularly in the gray matter. mdpi.com Studies analyzing the distribution of DHA have shown significant variability across different brain regions, with the highest concentrations found in areas such as the pre-centralis and amygdala. mdpi.com While direct mapping of 11-HDoHE in specific brain structures is an ongoing area of research, the abundance of its precursor suggests that its formation is likely widespread, with potentially higher concentrations in regions rich in DHA. The presence of 11-HDoHE in the brain is considered a potential marker of oxidative stress, given that DHA is highly susceptible to oxidation.

The retina is another site of significant DHA accumulation and, consequently, a key location for 11-HDoHE metabolism. The synthesis of DHA from its precursor, eicosapentaenoic acid (EPA), has been demonstrated in retinal neurons. nih.gov These neurons express the necessary enzymes, such as fatty acid desaturase 2 (FADS2), to carry out this conversion. nih.gov The retinal pigment epithelium (RPE) is also a crucial site for the synthesis and recycling of DHA, ensuring a constant supply for the photoreceptor outer segments. nih.gov The enzymatic machinery present in both retinal neurons and the RPE can facilitate the conversion of DHA to its hydroxylated metabolites, including 11-HDoHE. This localized synthesis is critical for the maintenance of retinal health and function.

The presence of 11-HDoHE is not confined to the brain and retina; it is also detectable in systemic circulation and various other tissues. In human plasma, 11-HDoHE has been identified along with other hydroxydocosahexaenoic acid isomers. researchgate.net The levels of these metabolites can be influenced by dietary intake of omega-3 fatty acids. For instance, supplementation with DHA has been shown to increase the plasma concentrations of its derivatives, including 13-HDoHE, a positional isomer of 11-HDoHE. nih.gov

Methodologies such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been developed for the sensitive and specific quantification of HDoHE isomers in biological samples. These techniques have enabled the detection of basal levels of these compounds in both rat plasma and brain samples, confirming their endogenous production. researchgate.net Furthermore, 11-HDoHE has been identified in tissue homogenates from various organs, indicating its widespread distribution and potential involvement in diverse physiological processes beyond the central nervous system.

Table 1: Presence of 11-HDoHE and its Precursor (DHA) in Biological Samples

| Sample Type | Compound | Key Findings |

| Brain | DHA (precursor) | High concentration in gray matter, with regional variations. mdpi.com |

| 11-HDoHE | Considered a potential marker of oxidative stress. | |

| Retina | DHA (precursor) | Synthesized locally by retinal neurons and the RPE. nih.govnih.gov |

| 11-HDoHE | Formation is supported by the presence of synthetic enzymes. | |

| Plasma | 11-HDoHE | Detected in human and rat plasma. researchgate.net |

| DHA derivatives | Levels can be modulated by dietary omega-3 fatty acid intake. nih.gov | |

| Tissue Homogenates | 11-HDoHE | Found in various tissue homogenates, indicating widespread presence. |

Contribution to Redox Homeostasis and Oxidative Stress Responses

The chemical structure of 11-HDoHE, with its multiple double bonds inherited from DHA, makes it and its precursor susceptible to oxidation. However, emerging evidence suggests that these molecules may also play a protective role in maintaining redox balance and mitigating the damaging effects of oxidative stress.

The cellular response to oxidative stress is orchestrated by a complex network of antioxidant defenses. A key regulator of this response is the nuclear factor erythroid 2-related factor 2 (Nrf2). nih.gov Studies have shown that DHA can activate the Nrf2 pathway, leading to the increased expression of a battery of antioxidant and cytoprotective genes. nih.govplos.org This activation is thought to be a crucial mechanism by which DHA exerts its neuroprotective effects. As a direct downstream metabolite, 11-HDoHE may contribute to or mediate this activation of the Nrf2 pathway, thereby enhancing the cell's capacity to neutralize reactive oxygen species (ROS). nih.gov

While direct evidence of 11-HDoHE's ability to scavenge free radicals such as superoxide (B77818) and hydroxyl radicals is still under investigation, the antioxidant properties of its parent compound, DHA, are well-documented. nih.gov It is plausible that 11-HDoHE retains some of this radical-scavenging activity. The generation of hydroxyl radicals is a significant contributor to oxidative damage in various pathological conditions. science.govnih.gov The potential for 11-HDoHE to interact with and neutralize these highly reactive species would represent a significant contribution to cellular redox homeostasis.

Involvement in Inflammatory Resolution Processes

Inflammation is a fundamental physiological response to injury or infection. However, its timely resolution is critical to prevent chronic inflammation and tissue damage. Specialized pro-resolving mediators (SPMs) are a class of lipid mediators that actively orchestrate the resolution of inflammation. youtube.com These molecules are biosynthesized from polyunsaturated fatty acids, including DHA.

Derivatives of DHA, including resolvins, protectins, and maresins, are well-characterized SPMs that play a pivotal role in the resolution phase of inflammation. nih.gov These molecules act to dampen excessive inflammatory responses and promote tissue repair. While the specific characterization of 11-HDoHE as a formal SPM is an active area of research, its structural similarity to other known pro-resolving mediators suggests it may possess similar functions. The enzymatic pathways that produce SPMs are present in tissues where 11-HDoHE is found, further supporting its potential role in inflammatory resolution. nih.gov The non-enzymatic, free radical-mediated peroxidation of DHA can also lead to the formation of pro-resolving derivatives, highlighting a potential dual role for 11-HDoHE in both oxidative stress and inflammation. nih.gov

One of the key functions of SPMs is to counteract the effects of pro-inflammatory mediators, such as cytokines and chemokines. The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes. frontiersin.org Studies have demonstrated that DHA can inhibit the activation of the NF-κB pathway, thereby reducing the production of pro-inflammatory cytokines. nih.govplos.org This inhibitory effect may be mediated, at least in part, by its downstream metabolites, including 11-HDoHE.

Furthermore, DHA has been shown to modulate the production of various cytokines. For instance, it can inhibit the secretion of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in various cell types. researchgate.netresearchgate.netmdpi.com By suppressing the signaling pathways that lead to the production of these inflammatory mediators, 11-HDoHE could contribute to the resolution of inflammation and the restoration of tissue homeostasis. The ability of 11-HDoHE to influence these fundamental inflammatory pathways underscores its potential therapeutic relevance in a variety of inflammatory conditions.

Role in Specific Disease States and Conditions

Docosahexaenoic acid (DHA) is a critical polyunsaturated fatty acid for the development and function of the central nervous system. nih.govresearchgate.net Its metabolites, including 11-HDoHE, are increasingly recognized for their roles in neuroprotection and the pathology of neurodegenerative diseases. nih.govnih.gov DHA itself has demonstrated neuroprotective effects by modulating neuroinflammation, oxidative stress, and mitochondrial dysfunction, which are hallmarks of conditions like Alzheimer's and Parkinson's disease. nih.govmdpi.com

The presence of DHA in neuronal membranes contributes to their fluidity and flexibility, which is essential for signal transduction. nih.gov Derivatives of DHA, such as 11-HDoHE, can suppress inflammatory responses and prevent neuronal damage or apoptosis. nih.gov While direct studies on 11-HDoHE's specific role in neurodegeneration are still emerging, the broader understanding of DHA and its metabolites suggests a potential involvement in maintaining neuronal health and mitigating the processes that lead to neurodegenerative disorders. nih.gov

The metabolism of polyunsaturated fatty acids is often altered in cancer, affecting disease progression. In breast cancer, studies have shown that DHA can impede cancer cell growth and survival by disrupting their bioenergetic pathways and altering their metabolism. nih.govresearchgate.net An analysis of oxylipin profiles in breast cancer patients showed a decrease in the DHA derivative 11-HDoHE, suggesting a potential alteration in its metabolic pathway during the disease. mdpi.com This finding points to a possible role for 11-HDoHE in the complex lipid signaling that influences breast cancer development. mdpi.com

Malignant pleural effusion (MPE), a complication of various advanced cancers, is characterized by fluid accumulation in the pleural space and is associated with a poor prognosis. nih.govnih.gov The presence of specific lipid mediators within this fluid can contribute to the inflammatory and tumor-promoting microenvironment. While the direct role of 11-HDoHE in MPE is an area of ongoing research, the involvement of lipid mediators in the pathogenesis of MPE is well-established.

Neuropathic pain is a chronic condition resulting from nerve damage. mdpi.com Recent research has highlighted the role of lipid mediators in the modulation of pain and sensory signaling. Supplementation with DHA has been shown to reduce neuropathic pain symptoms. nih.govdovepress.com DHA and its metabolites can influence neuronal excitability and inflammation, which are key components of neuropathic pain. mdpi.commdpi.com

While specific research on 11-HDoHE is limited, other hydroxy-fatty acid derivatives have been shown to interact with sensory neurons and ion channels, such as the transient receptor potential vanilloid 1 (TRPV1) receptor, which is involved in pain sensation. nih.gov For instance, the arachidonic acid-derived 20-HETE induces pain, whereas the DHA-derived 22-HDoHE activates TRPV1 without causing pain, indicating distinct effects of different fatty acid metabolites. nih.gov This suggests that 11-HDoHE may also have a modulatory role in sensory perception and pain pathways.

Comparative Analysis of 11-HDoHE with Other HDoHE Isomers in Biological Systems

The biological functions of hydroxydocosahexaenoic acid (HDoHE) isomers are determined by the specific position of the hydroxyl group on the fatty acid chain. rsc.org These isomers are produced by different enzymes and can have distinct, and sometimes opposing, biological effects.

11-HDoHE is a product of the 12-lipoxygenase (12-LOX) pathway. In contrast, other isomers like 14-HDoHE and 17-HDoHE are generated by 12/15-lipoxygenase and are known to be elevated during processes like wound healing. pnas.org 12-LOX and its products, such as 12-hydroxyeicosatetraenoic acid (12-HETE), have been implicated in various cellular processes, including cancer cell survival and neuromodulation. wikipedia.orgmedchemexpress.com

The different HDoHE isomers can activate different signaling pathways. For example, some isomers may have pro-inflammatory roles, while others are precursors to specialized pro-resolving mediators (SPMs) that actively resolve inflammation. The table below summarizes the key differences between 11-HDoHE and other notable HDoHE isomers.

Interactive Data Table: Comparison of HDoHE Isomers

| Feature | 11-HDoHE | 14-HDoHE | 17-HDoHE |

| Enzymatic Origin | 12-Lipoxygenase (12-LOX) | 12/15-Lipoxygenase | 12/15-Lipoxygenase |

| Primary Biological Context | Cancer metabolism, Neuromodulation | Wound Healing, Inflammation | Wound Healing, Inflammation Resolution |

| Associated Pathway | 12-LOX pathway | 12/15-LOX pathway | Precursor to D-series resolvins |

| General Function | Modulatory | Pro-inflammatory/Pro-resolving | Pro-resolving |

Advanced Analytical Methodologies for 11 Hdohe Research

Mass Spectrometry-Based Quantification and Characterization

Mass spectrometry (MS) serves as a cornerstone for the analysis of lipid mediators such as 11-HDoHE, enabling both their identification and quantification. zenodo.org This technique measures the mass-to-charge ratio (m/z) of ionized molecules and their fragments, providing detailed structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a widely adopted technique for the analysis of 11-HDoHE and its related isomers. nih.govnih.govplos.org This coupled approach leverages the separation capabilities of liquid chromatography to resolve complex mixtures prior to their introduction into the mass spectrometer. This is particularly important for differentiating isomers and isobars that would otherwise be indistinguishable by MS alone. zenodo.org Analysis of 11-HDoHE is frequently performed using electrospray ionization (ESI) in negative ion mode, which readily detects the deprotonated molecule [M-H]-. nih.govzenodo.org The precursor ion corresponding to 11-HDoHE is typically observed at m/z 343.2. nih.govnih.govlipidmaps.org

Development of Selected Reaction Monitoring (SRM) Assays

Selected Reaction Monitoring (SRM), also known as Multiple Reaction Monitoring (MRM), is a highly sensitive and specific mode of operation on triple quadrupole mass spectrometers commonly used for the targeted quantitative analysis of analytes like 11-HDoHE within complex matrices. zenodo.org The development of an SRM assay for 11-HDoHE involves the careful selection of specific precursor-to-product ion transitions that are characteristic and unique to the molecule. nih.govnih.govplos.org

For 11-HDoHE, the precursor ion at m/z 343.2 is commonly monitored. lipidmaps.orgmdpi.com A frequently reported product ion used for the identification and quantification of 11-HDoHE is m/z 149.2. lipidmaps.orgmdpi.comnih.govlipidmaps.orgwalshmedicalmedia.com Derivatization strategies can also be employed to introduce functional groups that facilitate fragmentation and generate diagnostic ions. For instance, derivatization with N-(4-aminomethylphenyl)-pyridinium (AMPP) results in a derivative of 11-HDoHE that displays an informative fragment ion at m/z 361, which can be used for SRM-based identification and quantification. nih.govresearchgate.net Optimizing collision energies for each specific transition is crucial to maximize the signal intensity of the chosen fragment ions and ensure assay sensitivity. plos.orgsemanticscholar.org

SRM assays have been successfully developed and validated for the quantitative determination of 11-HDoHE in biological samples, including rat plasma and brain tissue. nih.govnih.govplos.org These methods have demonstrated low picogram-level detection limits for HDoHE isomers. nih.govnih.govplos.org

The following table presents some reported SRM transitions for 11-HDoHE:

| Analyte | Precursor m/z | Product m/z | Notes | Source |

| 11-HDoHE | 343.2 | 149.2 | lipidmaps.orgmdpi.com | |

| 11-HDoHE | 343.2 | 149 | Collision Energy: -20 eV | nih.gov |

| 11-HDoHE | 343.2277 | 149 | upce.cz | |

| 11-HDoHE-AMPP | 511 | 361 | After AMPP derivatization | nih.govresearchgate.net |

High-Resolution Mass Spectrometry for Isomer Differentiation

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are valuable for confirming the elemental composition of analytes and differentiating isobaric compounds. nsf.gov However, distinguishing between structural isomers, such as the positional isomers of HDoHE, often requires more than just accurate mass. Chromatographic separation and characteristic fragmentation patterns obtained through tandem MS are typically necessary for definitive isomer differentiation. zenodo.orgnsf.gov

HRMS, often coupled with LC, is used in oxylipin analysis. biorxiv.org The combination of accurate mass determination of product ions within an SRM framework, particularly when coupled with derivatization strategies that induce specific fragmentation, can significantly improve the confidence in isomer identification and quantification, aiding in the discrimination of coeluting isomers like 10- and 11-HDoHE. nih.govresearchgate.net Ion mobility-mass spectrometry, which adds another dimension of separation based on ion shape and size, is also being explored for lipid isomer separation, although achieving sufficient resolution for complex lipid isomers can be challenging with current technologies. nsf.gov

Chromatographic Separation Techniques

Chromatographic separation is a fundamental step in the analysis of 11-HDoHE, particularly for resolving it from its numerous positional isomers, which have very similar physicochemical properties.

Ultra-Performance Liquid Chromatography (UPLC) Applications

Ultra-Performance Liquid Chromatography (UPLC) is a high-efficiency liquid chromatography technique that utilizes small particle size columns, enabling faster separations, improved resolution, and increased sensitivity compared to conventional HPLC. lipidmaps.org UPLC is widely applied in lipidomics for the analysis of various oxylipins, including 11-HDoHE. nih.govlipidmaps.orgmdpi.comresearchgate.netmdpi.com

UPLC systems interfaced with mass spectrometers (UPLC-MS/MS) are commonly used for the separation and detection of HDoHE isomers. nih.govnih.govlipidmaps.orgmdpi.comresearchgate.net Reversed-phase UPLC is a standard approach, typically employing C18 columns and gradient elution with mobile phases consisting of water and organic solvents such as acetonitrile (B52724) and methanol, often with the addition of acidic modifiers like acetic acid or formic acid to enhance chromatographic performance and ionization efficiency. nih.govmdpi.comnih.govlipidmaps.orgmdpi.com Optimized UPLC methods are capable of resolving multiple HDoHE isomers, facilitating their individual analysis and quantification. nih.govresearchgate.net

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is a critical prerequisite for the accurate analysis of 11-HDoHE in biological samples. This process typically involves extracting lipids from the complex biological matrix and removing interfering compounds. Common techniques include liquid extraction and solid-phase extraction (SPE). lipidmaps.orgmdpi.comlipidmaps.orgwalshmedicalmedia.commdpi.com A frequently used liquid extraction protocol involves a mixture of hexane, isopropanol, and acetic acid to isolate lipids from biological fluids, cells, or tissue homogenates. lipidmaps.org SPE, particularly using reversed-phase sorbents, is also widely employed to enrich oxylipins and clean up samples prior to LC-MS/MS analysis. lipidmaps.orgmdpi.com The inclusion of appropriate internal standards during the sample preparation workflow is essential for accurate quantification, helping to correct for variations in extraction efficiency and matrix effects. lipidmaps.orglipidmaps.org

Derivatization strategies can be employed to enhance the analytical characteristics of 11-HDoHE, such as improving ionization efficiency or generating specific fragmentation patterns that aid in detection and isomer differentiation. Charge-switch derivatization is one such approach that has been shown to improve the sensitivity of mass spectrometric detection for eicosanoids. nih.govresearchgate.netupce.cz Derivatization with reagents like AMPP can produce derivatives that are well-suited for sensitive quantification and isomer differentiation using collision-induced dissociation (CID) experiments, providing diagnostic fragment ions that enable the distinction between closely related isomers like 10- and 11-HDoHE. nih.govresearchgate.net

Isotope Dilution Mass Spectrometry for Absolute Quantification

Isotope dilution mass spectrometry (IDMS) is considered a gold standard for achieving absolute quantification of analytes in complex matrices. This method relies on the addition of a known amount of a stable isotope-labeled analog of the target analyte to the sample at the beginning of the sample preparation process lipidmaps.orgzenodo.orgnih.govescholarship.org. For 11-HDoHE analysis, a deuterated analog of 11-HDoHE is the ideal internal standard lipidmaps.org.

The stable isotope-labeled internal standard behaves chemically and physically very similarly to the endogenous analyte throughout the extraction, purification, and chromatographic separation steps lipidmaps.orgzenodo.orgnih.gov. However, it is distinguishable by mass spectrometry due to the mass difference introduced by the heavy isotopes (e.g., deuterium) lipidmaps.org.

Quantification is performed by measuring the ratio of the signal intensity of the endogenous analyte to that of the added stable isotope-labeled internal standard using mass spectrometry, typically LC-MS/MS operating in SRM or MRM mode lipidmaps.orgzenodo.orgnih.govescholarship.org. This ratio is then used in conjunction with a calibration curve prepared using known concentrations of the analyte and the internal standard to determine the absolute concentration of the endogenous 11-HDoHE in the original sample lipidmaps.orgzenodo.orgescholarship.org.

The primary advantage of IDMS is its ability to compensate for potential variations and losses that may occur during sample preparation and analysis, such as incomplete extraction, matrix effects affecting ionization efficiency, and variations in chromatographic recovery lipidmaps.orgzenodo.orgnih.gov. By adding the internal standard at the initial stage, any losses or signal suppression/enhancement affecting the endogenous analyte will proportionally affect the internal standard, thus allowing for accurate correction and reliable quantification lipidmaps.orgzenodo.orgnih.gov.

Studies employing LC-MS/MS with stable isotope dilution have successfully detected and quantified HDoHE isomers, including 11-HDoHE, in biological samples such as rat plasma and brain, demonstrating the sensitivity and accuracy of this approach for lipidomic analysis nih.govnih.gov. The limit of detection (LOD) for HDoHE isomers using LC-MS/MS-SRM methods has been reported in the picogram range (e.g., 0.5-8.5 pg injected on column), highlighting the sensitivity achievable with these techniques nih.govnih.gov.

The combination of sensitive mass spectrometric detection, often enhanced by techniques like charge-switch derivatization, and the accuracy provided by isotope dilution mass spectrometry forms the cornerstone of robust analytical methodologies for the research and quantification of 11-HDoHE in diverse biological systems.

Regulatory Factors and Biomolecular Interactions Influencing 11 Hdohe Dynamics

Modulation by Peroxisome Proliferator-Activated Receptor (PPAR) Ligands

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that regulate gene expression. Ligands binding to PPARs can influence the synthesis of various lipid mediators, including HDoHEs.

Effects of PPARβ Agonists on 11-HDoHE Synthesis

Research indicates that PPARβ agonists can positively modulate the synthesis of 11-HDoHE. Studies in primary rat astrocytes stimulated with lipopolysaccharide (LPS) have shown that the PPARβ agonist GW501516 significantly increases the synthesis of 4-HDoHE, 11-HDoHE, and 17-HDoHE, which are derivatives of DHA. nih.govresearchgate.netnih.govresearchgate.netmdpi.com. This suggests that activation of PPARβ can promote the generation of these DHA-derived oxylipins. Conversely, the PPARβ antagonist GSK0660 can increase the synthesis of other oxylipins like 13-HDoHE, suggesting different metabolic pathways are involved depending on PPARβ activation or inhibition. nih.govmdpi.comresearchgate.net.

The following table summarizes the observed effects of different PPAR ligands on the synthesis of various oxylipins in LPS-stimulated primary rat astrocytes:

| PPAR Ligand (Type) | Effect on 11-HDoHE Synthesis | Effect on 4-HDoHE Synthesis | Effect on 17-HDoHE Synthesis | Effect on COX-derived oxylipins | Effect on TNFα release | Effect on IL-10 release |

| GW501516 (PPARβ agonist) | Increased | Increased | Increased | Decreased | Decreased | Induced |

| GSK0660 (PPARβ antagonist) | Not directly increased (may influence other pathways) | Not specified | Not specified | Decreased (strongest) | Decreased | Not specified |

| Fenofibrate (PPARα agonist) | No direct mention of increasing HDoHEs | Not specified | Not specified | Decreased | Decreased | Not specified |

| GW6471 (PPARα antagonist) | No direct mention | Not specified | Not specified | No modulation of COX-metabolized derivatives nih.gov | Not specified | Not specified |

| Rosiglitazone (PPARγ agonist) | No direct mention of increasing 11-HDoHE | Increased (with GW9662) nih.gov | Not specified | Increased LPS-stimulated synthesis from AA nih.gov | Decreased | Induced |

| GW9662 (PPARγ antagonist) | No direct mention | Increased (with rosiglitazone) nih.gov | Not specified | Decreased | Decreased | Not specified |

Interplay with Other Lipid Mediators and Endogenous Regulators

11-HDoHE exists within a complex network of lipid mediators and interacts with various endogenous regulators. It is a derivative of DHA and is often discussed in the context of other HDoHE isomers (e.g., 4-HDoHE, 14-HDoHE, 17-HDoHE) and other oxylipins derived from different polyunsaturated fatty acids (PUFAs) like arachidonic acid (AA) and eicosapentaenoic acid (EPA). researchgate.netnih.govmdpi.commdpi.comcsic.esahajournals.org.

Studies investigating oxylipin profiles in different physiological and pathological conditions highlight the interplay of 11-HDoHE with other lipid mediators. For instance, in the context of allergic asthma modeling, 11-HDoHE, along with 14-HDoHE and 16-HDoHE, which are also products of the arachidonate (B1239269) lipoxygenase (ALOX) enzyme, were found to be significantly up-regulated. Treatment with isochlorogenic acid C (ICGAC) led to a significant down-regulation of these DHA metabolites. mdpi.comnih.gov.

In tear fluid, changes in lipid mediators, including 10-HDoHE, were correlated with the severity of meibomian gland dysfunction, indicating the involvement of HDoHEs in ocular surface health. researchgate.net. In rainbow trout plasma, 11-HDoHE was detected alongside other DHA-derived oxylipins like 4-HDoHE and 17-HDoHE, suggesting LOX activity on DHA in fish. csic.es.

11-HDoHE has also been identified as a metabolite with a high VIP (Variable Importance in Projection) score in studies analyzing oxylipin profiles in breast cancer, suggesting its potential relevance in the context of this disease, alongside other metabolites like 5-HETE and arachidonic acid. mdpi.com.

While 11-HDoHE can be produced enzymatically, non-enzymatic oxidation of DHA also contributes to its formation, and its presence can serve as a potential marker of oxidative stress. lipidmaps.orgcaymanchem.combiorxiv.org.

Genetic and Environmental Factors Affecting 11-HDoHE Levels

The levels of lipid mediators, including 11-HDoHE, can be influenced by both genetic and environmental factors.

Genetic variations can play a role in determining oxylipin profiles. Evidence suggests a strong interaction between genetic polymorphisms and oxylipin levels. mdpi.com. Studies have focused on genes associated with the transport, elongation, and desaturation of PUFAs, as polymorphisms in these genes can contribute to the variations observed in blood oxylipin profiles. mdpi.complos.org. While the direct genetic determinants specifically impacting 11-HDoHE levels require further comprehensive assessment, the broader context of genetic influence on PUFA metabolism and subsequent oxylipin production is established. mdpi.complos.orgnih.govd-nb.info.

Environmental factors, such as diet and exposure to inflammatory stimuli, also significantly impact 11-HDoHE levels. Dietary intake of omega-3 PUFAs, particularly DHA, is the primary source for the synthesis of HDoHEs, including 11-HDoHE. Inflammatory conditions, often triggered by environmental exposures like lipopolysaccharide (LPS), can modulate the enzymatic pathways involved in oxylipin synthesis, thereby affecting 11-HDoHE production. nih.govnih.govmdpi.com. Stress has also been shown to influence lipid metabolite profiles, including HDoHEs, in animal models. csic.es.

The interplay between genetic predisposition and environmental exposures likely contributes to the observed variability in 11-HDoHE levels among individuals and in different disease states.

Q & A

Basic: How to design a robust experimental protocol for studying 11-HDOHE's biochemical interactions?

Answer: Begin by defining clear objectives aligned with existing literature gaps (e.g., metabolic pathways or receptor binding). Use a combination of in vitro assays (e.g., enzyme-linked immunosorbent assays) and computational modeling (e.g., molecular docking simulations) to validate interactions. Ensure controls account for solvent effects and temperature variability. Replicate experiments across multiple batches to assess reproducibility, and document reagent concentrations, incubation times, and instrumentation settings meticulously .

Basic: What methodologies are effective for isolating and purifying 11-HDOHE from biological samples?

Answer: Liquid-liquid extraction (LLE) using hexane-ethyl acetate mixtures followed by solid-phase extraction (SPE) with C18 cartridges is widely used. For complex matrices (e.g., plasma), derivatization with pentafluorobenzyl bromide improves gas chromatography-mass spectrometry (GC-MS) sensitivity. Validate purity via high-performance liquid chromatography (HPLC) with UV-Vis detection at 235 nm, and cross-check with nuclear magnetic resonance (NMR) spectroscopy .

Basic: How to formulate research questions that address 11-HDOHE's role in inflammatory pathways?

Answer: Frame questions around mechanistic causality (e.g., "Does 11-HDOHE modulate NF-κB activation in macrophages?") rather than descriptive associations. Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to ensure specificity. For example: "In murine models (Population), how does 11-HDOHE (Intervention) compare to resolvin D1 (Comparison) in reducing leukocyte infiltration (Outcome) over 72 hours (Time)?" .

Advanced: How to resolve contradictions in 11-HDOHE's reported bioactivity across studies?

Answer: Conduct a meta-analysis of dose-response curves, stratifying data by cell type, assay conditions, and metabolite stability. For instance, discrepancies in IC50 values may arise from differences in cell culture media (e.g., serum-free vs. serum-containing). Use sensitivity analyses to identify confounding variables and apply Bayesian statistics to quantify uncertainty in conflicting datasets .

Advanced: What strategies optimize the synthesis of 11-HDOHE analogs for structure-activity relationship (SAR) studies?

Answer: Employ a modular synthetic approach, starting with regioselective epoxidation of arachidonic acid followed by enzymatic hydrolysis. Use chiral chromatography to isolate enantiomers, and verify stereochemistry via circular dichroism. For SAR, systematically modify the carboxylate group (e.g., esterification) and ω-terminal chain length, then test analogs in parallel using high-throughput screening (HTS) platforms .

Advanced: How to validate 11-HDOHE's pharmacokinetic parameters in heterogeneous populations?

Answer: Design a cross-over trial with stratified sampling based on demographic variables (age, BMI, genetic polymorphisms in CYP450 enzymes). Use stable isotope-labeled 11-HDOHE as an internal standard in LC-MS/MS quantification. Apply nonlinear mixed-effects modeling (e.g., NONMEM) to account for inter-individual variability and covariates like renal/hepatic function .

Advanced: How to manage ethical and technical challenges in sharing 11-HDOHE clinical trial data?

Answer: Implement tiered access protocols: open metadata (e.g., study design), restricted access to de-identified datasets via data use agreements (DUAs), and fully anonymized subsets for public repositories. Use cryptographic hashing to pseudonymize patient IDs, and adhere to GDPR/IRB guidelines for informed consent clauses specifying secondary data use .

Basic: What statistical approaches are suitable for analyzing 11-HDOHE's dose-dependent effects?

Answer: For continuous outcomes (e.g., cytokine levels), use ANOVA with Tukey’s post hoc test. For non-linear responses, apply sigmoidal curve fitting (e.g., four-parameter logistic model) to calculate EC50. Report effect sizes with 95% confidence intervals and adjust for multiple comparisons via Benjamini-Hochberg correction .

Advanced: How to integrate multi-omics data to elucidate 11-HDOHE's systemic effects?

Answer: Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics (NMR) data using network analysis tools like Cytoscape. Identify hub nodes (e.g., proteins with high betweenness centrality) and overlay pathway enrichment results (KEGG, Reactome). Validate findings via siRNA knockdown or CRISPR-Cas9 editing in relevant cell lines .

Basic: How to conduct a systematic literature review on 11-HDOHE's therapeutic potential?

Answer: Use PRISMA guidelines: define search terms (e.g., "11-HDOHE AND (anti-inflammatory OR pro-resolving)"), screen PubMed/Scopus/Web of Science, and exclude non-peer-reviewed sources. Extract data into standardized tables (compound concentration, model system, outcome). Assess bias via ROBINS-I tool and synthesize findings via narrative or meta-analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.